Cas no 2229313-79-3 (2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline)
2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline Chemical and Physical Properties
Names and Identifiers
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- 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline
- EN300-1733903
- 2229313-79-3
- 2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline
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- Inchi: 1S/C13H18F2N2/c1-16-13(6-7-13)8-9-4-5-10(14)11(15)12(9)17(2)3/h4-5,16H,6-8H2,1-3H3
- InChI Key: GDXJCSNUBJFHIW-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1N(C)C)CC1(CC1)NC)F
Computed Properties
- Exact Mass: 240.14380491g/mol
- Monoisotopic Mass: 240.14380491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 15.3Ų
2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733903-0.05g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1733903-0.1g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1733903-0.25g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1733903-0.5g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1733903-1.0g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 1g |
$1458.0 | 2023-05-26 | ||
| Enamine | EN300-1733903-2.5g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1733903-5.0g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 5g |
$4226.0 | 2023-05-26 | ||
| Enamine | EN300-1733903-10.0g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 10g |
$6266.0 | 2023-05-26 | ||
| Enamine | EN300-1733903-1g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 1g |
$1458.0 | 2023-09-20 | ||
| Enamine | EN300-1733903-5g |
2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline |
2229313-79-3 | 5g |
$4226.0 | 2023-09-20 |
2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline
Introduction to Compound with CAS No. 2229313-79-3 and Product Name: 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline
The compound identified by the CAS number 2229313-79-3 and the product name 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The presence of both fluoro and amino substituents in its molecular framework suggests a high degree of chemical complexity, which can be leveraged for the development of novel drug candidates.
Recent studies in the domain of medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and bioavailability. The 2,3-difluoro moiety in this molecule is particularly noteworthy, as fluorine atoms are known to influence metabolic stability and binding affinity to biological targets. This feature has been extensively explored in the design of antiviral, anticancer, and anti-inflammatory agents. The incorporation of such substituents often leads to improved pharmacokinetic profiles, making these compounds attractive for further development.
The N,N-dimethyl group in the molecular structure contributes to the compound's lipophilicity, which is a critical factor in drug absorption and distribution within the body. Additionally, the 6-{1-(methylamino)cyclopropylmethyl} substituent introduces a complex cyclic amine moiety, which can interact with biological targets in multiple ways. This structural feature is particularly interesting from a pharmacological perspective, as it allows for diverse binding interactions that could enhance therapeutic activity.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in disease pathways. For instance, analogs with fluoro-substituted anilines have been investigated for their role in modulating inflammatory responses and preventing oxidative stress. The specific arrangement of functional groups in 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline suggests that it may exhibit similar properties, making it a valuable candidate for further exploration.
The synthesis and characterization of this compound have been driven by advancements in synthetic methodologies that allow for the efficient construction of complex organic molecules. Techniques such as transition metal-catalyzed cross-coupling reactions and fluorination methods have enabled chemists to create intricate structures with high precision. These methodologies are essential for producing derivatives that can be optimized for specific biological activities. The synthetic route to 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline likely involves multiple steps, each requiring careful optimization to ensure high yields and purity.
In terms of biological activity, preliminary studies suggest that this compound may possess properties relevant to several therapeutic areas. For example, its structural similarity to known bioactive molecules has prompted investigations into its potential as an antitumor agent. The ability of fluorinated anilines to disrupt enzyme function or interfere with signaling pathways has been well-documented. Moreover, the presence of a cyclopropyl group can enhance binding interactions by introducing steric constraints that improve target specificity.
The development of new pharmaceuticals is often a lengthy process that involves extensive testing to ensure safety and efficacy. However, compounds like 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline serve as important building blocks for future drug discovery efforts. By understanding their chemical properties and biological effects, researchers can design more effective derivatives with improved pharmacological profiles. This iterative approach is central to modern medicinal chemistry and has led to numerous breakthroughs over the years.
Future research directions may include exploring the compound's interactions with specific proteins or enzymes using computational modeling techniques. Such studies can provide insights into its mechanism of action and guide the design of next-generation analogs. Additionally, preclinical studies in relevant disease models will be crucial for evaluating its therapeutic potential. These experiments will help determine whether this compound can translate into clinical benefits for patients suffering from various conditions.
In conclusion, 2,3-difluoro-N,N-dimethyl-6-{1-(methylamino)cyclopropylmethyl}aniline represents a promising candidate for further pharmaceutical development due to its unique structural features and potential biological activities. The combination of fluoro-substituted aromatic rings with complex cyclic amines offers a rich chemical space for innovation. As research continues to uncover new therapeutic targets and develop advanced synthetic techniques, compounds like this one are likely to play an increasingly important role in addressing global health challenges.
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